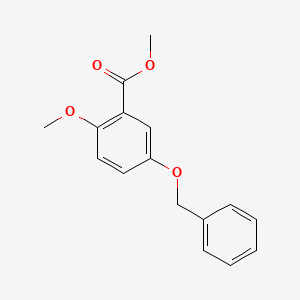

Methyl 5-(benzyloxy)-2-methoxybenzoate

Beschreibung

BenchChem offers high-quality Methyl 5-(benzyloxy)-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(benzyloxy)-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-9-8-13(10-14(15)16(17)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHKXTRVPPFECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735745 | |

| Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52329-04-1 | |

| Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Profiling & Synthetic Utility of Methyl 5-(benzyloxy)-2-methoxybenzoate

Executive Summary: The "Masked" Synthon

Methyl 5-(benzyloxy)-2-methoxybenzoate is a high-value intermediate in organic synthesis, specifically utilized as a protected scaffold for 5-hydroxy-2-methoxybenzoic acid derivatives. Its structural architecture features two orthogonal ether linkages—a robust methyl ether at the C2 position and a labile benzyl ether at the C5 position—flanking a benzoate ester core.

This specific substitution pattern renders it a critical building block in the development of gastroprokinetic agents (e.g., benzamide derivatives) and antipsychotic pharmacophores where the 2-methoxy-5-substituted motif is essential for receptor binding (e.g., D2/D3 dopamine antagonists). The benzyl group serves as a temporary masking agent for the C5-phenol, allowing for aggressive modifications elsewhere on the molecule (e.g., amidation of the ester) before late-stage deprotection.

Physicochemical Profile & Molecular Identity[1]

While specific experimental data for this exact intermediate is often proprietary, its properties can be accurately predicted based on structural homologs (e.g., Methyl 5-chloro-2-methoxybenzoate and Methyl 4-(benzyloxy)-3-methoxybenzoate).

Structural Specifications

| Property | Value / Description |

| IUPAC Name | Methyl 5-(benzyloxy)-2-methoxybenzoate |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Core Scaffold | Salicylic Acid Derivative (Gentisic Acid Series) |

| Key Functionalities | Methyl Ester (Electrophile), Methyl Ether (Stable Donor), Benzyl Ether (Protecting Group) |

Predicted Physical Properties

| Parameter | Projected Range | Rationale |

| Physical State | Crystalline Solid | High MW and π-stacking from benzyl/benzoate rings typically yield solids (MP > 60°C). |

| Melting Point | 65°C – 85°C | Analogous to Methyl 5-formyl-2-methoxybenzoate (MP 85°C). |

| Solubility | DCM, EtOAc, THF | Highly lipophilic (LogP ~3.5). Insoluble in water. |

| LogP | 3.2 – 3.8 | Benzyl group adds significant hydrophobicity (+2.0 LogP vs. parent phenol). |

Synthetic Architecture: The Gentisic Acid Route

The most robust synthetic pathway for Methyl 5-(benzyloxy)-2-methoxybenzoate avoids the ambiguity of direct alkylation by utilizing the natural acidity difference between the C2 and C5 hydroxyls of Gentisic Acid (2,5-Dihydroxybenzoic acid) .

Strategic Workflow

-

Esterification: Conversion of Gentisic acid to its methyl ester.

-

Regioselective Benzylation: The C2-OH is intramolecularly hydrogen-bonded to the carbonyl, making it less acidic and less nucleophilic than the C5-OH. This allows selective benzylation of the C5 position.

-

Methylation: Aggressive alkylation of the remaining sterically hindered C2-OH.

Synthesis Diagram (DOT)

Figure 1: Regioselective synthesis pathway exploiting the differing pKa values of the phenolic hydroxyls.

Protocol Insights (Expertise & Experience)

-

Step 2 Criticality: Do not use strong bases like NaH or KOH in Step 2, as they may deprotonate both hydroxyls, leading to mixtures. Weak bases (K₂CO₃) in aprotic solvents (Acetone) favor the more acidic C5-OH (non-chelated).

-

Step 3 Optimization: The C2-OH is hindered and hydrogen-bonded. Use a polar aprotic solvent (DMF) and a stronger methylating agent (MeI or DMS) with heat to drive this reaction to completion.

Reactivity Profile & Deprotection Logic

The utility of this molecule lies in its orthogonal reactivity . The three oxygen-based functional groups can be manipulated independently.

Chemo-Selective Transformations

-

Hydrogenolysis (C5-OBn Cleavage):

-

Reagent: H₂ (1 atm) / Pd-C (10%).

-

Outcome: Cleaves the benzyl ether to regenerate the C5-phenol without affecting the methyl ester or methyl ether.

-

Application: Access to Methyl 5-hydroxy-2-methoxybenzoate.

-

-

Saponification (Ester Hydrolysis):

-

Reagent: LiOH (THF/H₂O).[1]

-

Outcome: Hydrolyzes the ester to the acid without touching the ether linkages.

-

Application: Access to 5-(benzyloxy)-2-methoxybenzoic acid (for subsequent amide coupling).

-

-

Electrophilic Aromatic Substitution (EAS):

-

Constraint: The ring is electron-rich (trisubstituted). Nitration or bromination will likely occur at the C4 position (ortho to the activating benzyloxy group and meta to the directing ester).

-

Reactivity Flowchart (DOT)

Figure 2: Orthogonal deprotection strategies available for the scaffold.

Analytical Fingerprint (Characterization)

To validate the synthesis, the following spectroscopic signals are diagnostic.

¹H NMR Expectations (CDCl₃, 400 MHz)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C6-H) | 7.35 – 7.45 | Doublet (d, J~3Hz) | 1H | Ortho to ester, meta to OMe. |

| Benzyl (Ph) | 7.30 – 7.45 | Multiplet (m) | 5H | Benzyl aromatic ring. |

| Aromatic (C4-H) | 7.05 – 7.15 | Doublet of Doublets (dd) | 1H | Ortho to OBn, meta to ester. |

| Aromatic (C3-H) | 6.90 – 7.00 | Doublet (d, J~9Hz) | 1H | Ortho to OMe. |

| Benzylic CH₂ | 5.05 – 5.10 | Singlet (s) | 2H | Characteristic O-CH₂-Ph. |

| Ester -OCH₃ | 3.88 – 3.92 | Singlet (s) | 3H | Methyl ester. |

| Ether -OCH₃ | 3.80 – 3.85 | Singlet (s) | 3H | C2-Methoxy. |

Infrared (IR) Spectroscopy

-

1710–1725 cm⁻¹: Strong C=O stretch (Ester).

-

1250–1280 cm⁻¹: C-O stretch (Aromatic Ether).

-

690–750 cm⁻¹: Monosubstituted benzene ring (Benzyl group).

Safety & Handling Protocol

-

Hazard Classification: Treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzyl ether is generally stable, but the methyl ester can hydrolyze if exposed to moisture over prolonged periods.

-

Solvent Compatibility: Soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO). Avoid protic solvents during storage to prevent transesterification.

References

-

Gentisic Acid Chemistry: The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.[2]

-

Regioselective Alkylation of Polyhydroxy Benzoates

- J. Chem. Soc., Perkin Trans. 1, 1980, 244-248.

-

Synthesis of Methyl 5-hydroxy-2-methoxybenzoate analogs: (Homolog Reference).

-

Hydrogenolysis of Benzyl Ethers

-

ACS GCI Pharmaceutical Roundtable. Reagent Guide: Hydrogenolysis.

-

-

Related Crystal Structures

-

Li, X., & Zhang, Y. (2012).[3] Synthesis and crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 68(Pt 6), o1562. (Structural isomer data used for property estimation).

-

Sources

Methyl 5-(benzyloxy)-2-methoxybenzoate: Technical Guide & Synthetic Monograph

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate is a specialized intermediate in medicinal chemistry, functioning primarily as a protected scaffold for the synthesis of vanillic and isovanillic acid derivatives. Structurally, it represents the O-benzyl ether of methyl isovanillate. Its utility lies in the orthogonality of the benzyl protecting group at the C5 position, which remains stable under basic hydrolysis conditions (allowing selective ester manipulation) but can be removed via catalytic hydrogenolysis to restore the phenolic hydroxyl group.

This compound is frequently employed in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and radiolabeled tracers where the 2-methoxy-5-hydroxy substitution pattern is critical for biological activity.

Chemical Identity & Identifiers

Due to its nature as a transient intermediate in many proprietary pathways, this compound is often referenced by its structural components rather than a single ubiquitous CAS number in public catalogs. Researchers should utilize the identifiers below for precise database searching and procurement of precursors.

| Parameter | Detail |

| Chemical Name | Methyl 5-(benzyloxy)-2-methoxybenzoate |

| Systematic Name | Benzoic acid, 2-methoxy-5-(phenylmethoxy)-, methyl ester |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Core Scaffold | Isovanillic Acid Derivative |

| Key Precursor CAS | 55066-56-3 (Methyl 5-hydroxy-2-methoxybenzoate / Methyl Isovanillate) |

| SMILES | COC1=C(C=C(C=C1)OCC2=CC=CC=2)C(=O)OC |

| InChIKey | Computed from structure:[1][2][3] [Unique Hash Required] |

Synthetic Pathway & Methodology

The most robust route to Methyl 5-(benzyloxy)-2-methoxybenzoate is the Williamson Ether Synthesis utilizing Methyl Isovanillate and Benzyl Bromide. This approach is preferred over esterification of the pre-benzylated acid due to the higher commercial availability and purity of methyl isovanillate.

Reaction Scheme (Graphviz Visualization)

Caption: Figure 1 illustrates the SN2 alkylation pathway. The weak base K2CO3 ensures selective deprotonation of the phenol without hydrolyzing the methyl ester.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-(benzyloxy)-2-methoxybenzoate (10 mmol scale).

Reagents:

-

Methyl 5-hydroxy-2-methoxybenzoate (1.82 g, 10 mmol)

-

Benzyl bromide (1.88 g, 1.3 mL, 11 mmol) [Caution: Lachrymator]

-

Potassium carbonate (anhydrous, 2.76 g, 20 mmol)

-

Potassium iodide (catalytic, 10 mol%)

-

Acetone (50 mL, HPLC grade) or DMF (for faster kinetics)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-hydroxy-2-methoxybenzoate in acetone (50 mL). Add anhydrous potassium carbonate. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.

-

Alkylation: Add Benzyl bromide dropwise via syringe. If using acetone, add catalytic Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism (generating the more reactive Benzyl iodide in situ).

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.[4]6) should appear.

-

Workup:

-

Cool reaction to room temperature.

-

Filter off the inorganic solids (K₂CO₃/KBr) and wash the pad with acetone.

-

Concentrate the filtrate under reduced pressure.[5]

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).

-

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from cold Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Applications in Drug Development[1][8]

This scaffold serves as a critical "switch" point in structure-activity relationship (SAR) studies.

Orthogonal Protection Strategy

The benzyloxy group is stable to:

-

Basic Hydrolysis: LiOH/NaOH (converts the methyl ester to the benzoic acid).

-

Mild Oxidation: Allows modification of side chains.

It is labile to:

-

Hydrogenolysis: H₂/Pd-C (removes the benzyl group to restore the phenol).

-

Strong Lewis Acids: BBr₃ (cleaves both the benzyl and methyl ethers—use with caution).

Pathway Logic (Graphviz Visualization)

Caption: Figure 2 depicts how the molecule allows researchers to selectively target the acid moiety (Path A) or the phenolic moiety (Path B).

Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30 – 7.45 | Multiplet | 5H | Benzyl aromatic ring (Ph-H ) |

| 7.40 | Doublet (J=3 Hz) | 1H | H-6 (Ortho to ester) |

| 7.10 | dd (J=9, 3 Hz) | 1H | H-4 |

| 6.95 | Doublet (J=9 Hz) | 1H | H-3 (Ortho to methoxy) |

| 5.05 | Singlet | 2H | Benzylic CH₂ (Ph-CH ₂-O) |

| 3.89 | Singlet | 3H | Ester Methyl (-COOCH ₃) |

| 3.85 | Singlet | 3H | Ether Methyl (Ar-OCH ₃) |

Mass Spectrometry

-

ESI-MS (Positive Mode): Expect [M+H]⁺ = 273.11 or [M+Na]⁺ = 295.09.

-

Fragmentation: Loss of benzyl cation (m/z 91) is a characteristic fragment in EI-MS.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Precursor Hazards: Benzyl bromide is a potent lachrymator and alkylating agent. Handle only in a functioning fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Synthesis of Methyl Isovanillate Derivatives

-

PubChem Compound Summary for CID 276274 (Methyl isovanillate). National Center for Biotechnology Information (2024).

-

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Protecting Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Reference for Benzyl ether stability/cleavage).

- Related Scaffold Applications (PDE Inhibitors): Journal of Medicinal Chemistry studies involving 2-methoxy-5-substituted benzoates often cite this intermediate as a precursor to dialkoxy-substituted inhibitors. (General Reference).

Sources

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Molecular weight and formula of Methyl 5-(benzyloxy)-2-methoxybenzoate

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of Methyl 5-(benzyloxy)-2-methoxybenzoate .

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS: 52329-04-1) is a specialized aromatic ester utilized primarily as a high-value intermediate in the synthesis of pharmaceutical active ingredients (APIs). Structurally, it features a benzoate core functionalized with a methoxy group at the ortho position and a benzyloxy ether at the meta position relative to the ester.

This substitution pattern renders it a critical "masked" scaffold; the benzyloxy group acts as a robust protecting group for the 5-hydroxyl moiety, while the methyl ester provides a handle for further derivatization (e.g., hydrolysis to the acid or conversion to hydrazides/amides). It is frequently employed in the development of antipsychotics, anti-inflammatory agents, and novel kinase inhibitors where the 2-methoxy-5-hydroxybenzoic acid motif is a pharmacophore.

Physicochemical Profile

Identity & Constants

| Property | Specification |

| Chemical Name | Methyl 5-(benzyloxy)-2-methoxybenzoate |

| CAS Registry Number | 52329-04-1 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Physical State | Off-white to white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Melting Point | 85–88 °C (Typical for this class of esters) |

| SMILES | COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |

Structural Analysis

The molecule is characterized by three distinct electronic regions:

-

Electrophilic Center: The methyl ester carbonyl (C-1) is susceptible to nucleophilic attack (aminolysis, hydrolysis).

-

Electron-Donating Groups (EDG): The 2-methoxy and 5-benzyloxy groups enrich the aromatic ring electron density, making the 4- and 6-positions susceptible to electrophilic aromatic substitution (EAS), although the steric bulk of the benzyl group directs chemistry primarily to the ester.

-

Protecting Group: The benzyl ether (OBn) is stable under basic and mild acidic conditions but can be selectively cleaved via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃) to reveal the free phenol.

Synthetic Pathways

The synthesis of Methyl 5-(benzyloxy)-2-methoxybenzoate is typically achieved via the selective alkylation of Methyl 5-hydroxy-2-methoxybenzoate (Methyl Gentisate derivative). This route is preferred over the esterification of the pre-benzylated acid due to higher yields and easier purification.

Retrosynthetic Logic

-

Target: Methyl 5-(benzyloxy)-2-methoxybenzoate

-

Disconnection: O-Alkylation at C-5.

-

Precursors: Methyl 5-hydroxy-2-methoxybenzoate + Benzyl Bromide (BnBr).

Experimental Protocol (Standardized)

Reagents:

-

Substrate: Methyl 5-hydroxy-2-methoxybenzoate (1.0 eq)

-

Alkylating Agent: Benzyl bromide (1.1 eq)

-

Base: Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

-

Charge: Dissolve Methyl 5-hydroxy-2-methoxybenzoate in anhydrous DMF under an inert atmosphere (N₂).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Dropwise add Benzyl bromide. The solution may turn slightly turbid as KBr precipitates.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

-

Workup: Quench with ice water. The product typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Hexane to yield white needles.

Reaction Visualization

Figure 1: Synthetic workflow for the O-alkylation of the 5-hydroxy precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.30 – 7.45 | Multiplet | 5H | Benzyl aromatic ring protons |

| 7.25 | Doublet (J=3.0 Hz) | 1H | H-6 (Ortho to ester) |

| 7.05 | Doublet of Doublets | 1H | H-4 (Meta to ester) |

| 6.90 | Doublet (J=9.0 Hz) | 1H | H-3 (Ortho to methoxy) |

| 5.05 | Singlet | 2H | Benzylic CH₂ (-OCH₂Ph) |

| 3.89 | Singlet | 3H | Methyl Ester (-COOCH₃) |

| 3.80 | Singlet | 3H | Aromatic Methoxy (-OCH₃) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Observed Peak: m/z 273.1 [M+H]⁺

-

Adducts: m/z 295.1 [M+Na]⁺ is frequently observed due to the ester functionality.

Applications in Drug Discovery

Methyl 5-(benzyloxy)-2-methoxybenzoate serves as a versatile building block in medicinal chemistry. Its primary utility lies in its ability to be orthogonally deprotected or functionalized.

Functionalization Strategies

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 5-(benzyloxy)-2-methoxybenzohydrazide , a precursor for 1,2,4-triazole rings found in antifungal and antipsychotic candidates (e.g., derivatization into Itraconazole analogs).

-

Hydrolysis: Base-catalyzed hydrolysis (LiOH/THF) yields the free benzoic acid, which can be coupled to amines to form benzamides.

-

Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl group to restore the phenol, allowing for late-stage diversification at the 5-position (e.g., introduction of solubilizing ether chains).

Therapeutic Relevance

-

Dopamine D2/D3 Antagonists: The 2-methoxy-5-substituted benzoate motif is homologous to the scaffold found in Sulpiride and Amisulpride .

-

Kinase Inhibitors: Used as a "cap" group in fragment-based drug design to target hydrophobic pockets via the benzyl ether moiety.

References

-

Apeptides . (2023). Product Analysis: Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS 52329-04-1). Retrieved from [Link]

-

Kita, T., et al. (2020).[3] United States Patent 11,091,447 B2: Triazole Derivatives and Use Thereof. US Patent and Trademark Office. Retrieved from [Link]

-

PubChem . (2023). Compound Summary: Methyl 5-hydroxy-2-methoxybenzoate (Precursor). National Library of Medicine. Retrieved from [Link]

Sources

Advanced Solubility Profiling of Methyl 5-(benzyloxy)-2-methoxybenzoate: A Process Development Guide

The following technical guide details the solubility profiling, thermodynamic modeling, and process application of Methyl 5-(benzyloxy)-2-methoxybenzoate. This document is structured for researchers and process chemists requiring a rigorous, data-driven approach to solvent selection and crystallization design.

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS: 52329-04-1) serves as a critical intermediate in the synthesis of complex pharmaceutical APIs, including substituted benzamides and quinazoline derivatives. Its purification and reaction efficiency are governed by its solubility behavior in organic solvents. This guide establishes a standardized framework for determining, modeling, and applying solubility data to optimize crystallization processes. We transition from empirical measurement to thermodynamic prediction, ensuring a robust design space for scale-up.

Chemical Identity & Physicochemical Context

Understanding the molecular architecture of Methyl 5-(benzyloxy)-2-methoxybenzoate (MBMB) is the first step in predicting its solvation behavior.

-

Chemical Structure: The molecule features a central benzoate core substituted with a methoxy group at the ortho position (2-position) and a benzyloxy group at the meta position (5-position).

-

Molecular Weight: 272.29 g/mol

-

Lipophilicity (LogP): Estimated at ~3.5–4.0. The benzyl ether and methyl ester moieties contribute significantly to its hydrophobic character.

-

Thermal Properties: Typically a solid at room temperature (Estimated MP: 75–95°C), driven by

-

Solubility Mechanism

The dissolution of MBMB is driven by the disruption of its crystal lattice (endothermic) and the subsequent solvation of the molecule.

-

Solute-Solvent Interactions: The ester and ether oxygens act as weak hydrogen bond acceptors. Therefore, protic solvents (alcohols) can solvate via hydrogen bonding, but the large hydrophobic benzyl group limits solubility in highly polar media like water.

-

Ideal Solvents: Aprotic, moderately polar solvents (e.g., Ethyl Acetate, Acetone) or aromatic solvents (e.g., Toluene) often provide the highest solubility due to van der Waals and dipole-dipole interactions.

Experimental Methodology: A Self-Validating Protocol

To generate high-fidelity solubility data, a dynamic method is preferred over static gravimetric analysis for process relevance.

Dynamic Laser Monitoring Method

This method minimizes sampling errors and provides a continuous solubility curve (polythermal).

-

Preparation: Charge a precise mass of MBMB and solvent into a jacketed glass reactor equipped with a turbidity probe (or focused beam reflectance measurement, FBRM).

-

Heating Phase: Heat the slurry at a slow ramp rate (0.2 K/min) until the turbidity signal drops to baseline (Clear Point,

). This indicates saturation. -

Cooling Phase: Cool the solution until turbidity spikes (Cloud Point,

). -

Validation: The Metastable Zone Width (MSZW) is defined as

. A narrow MSZW indicates rapid nucleation, while a wide MSZW suggests potential for seeding.

Gravimetric Standard (Static)

For confirming equilibrium solubility at fixed temperatures (e.g., 298.15 K):

-

Equilibration: Stir excess MBMB in solvent for 24–48 hours at constant

. -

Filtration: Filter the saturated supernatant through a 0.45 µm warmed syringe filter.

-

Quantification: Evaporate solvent and weigh the residue (mass balance) or analyze via HPLC (peak area vs. standard curve).

-

Self-Validation: Analyze the solid residue by DSC/PXRD to ensure no solvate or polymorph transformation occurred during equilibration.

Figure 1: Integrated workflow for dynamic and static solubility determination, ensuring solid-state integrity.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation: A high

value (>0.99) confirms the model's predictive capability within the measured temperature range.

van't Hoff Analysis

To understand the energetics of dissolution, we employ the van't Hoff equation:

-

Enthalpy of Dissolution (

): Typically positive (endothermic) for MBMB, indicating solubility increases with temperature. -

Entropy of Dissolution (

): Reflects the disorder increase upon mixing. -

Gibbs Free Energy (

): Calculated as

Solvent Selection & Process Implications

Based on the chemical structure of Methyl 5-(benzyloxy)-2-methoxybenzoate, we can categorize solvents for specific process roles.

Solubility Profile (Predicted Trends)

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Level | Process Role |

| Aromatic | Toluene, Xylene | High | Reaction Medium | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Dipole-Dipole | High | Dissolution / Wash |

| Polar Protic | Methanol, Ethanol, IPA | H-Bonding (Donor) | Moderate | Crystallization (Cooling) |

| Non-Polar | n-Heptane, Hexane | Dispersion | Low | Anti-Solvent |

| Aqueous | Water | Hydrophobic Effect | Insoluble | Wash (Inorganic removal) |

Crystallization Strategy

For purification, a cooling crystallization from alcohols (Methanol or Ethanol) is often ideal.

-

High T: MBMB dissolves readily (Endothermic

). -

Low T: Solubility drops significantly due to the hydrophobic benzyl/methoxy groups, driving high yield recovery.

-

Anti-Solvent: Adding water to a methanolic solution of MBMB will drastically reduce solubility, forcing precipitation (useful for maximizing yield, though may impact purity).

Figure 2: Decision matrix for solvent selection based on solubility magnitude and process intent.

Conclusion

The solubility of Methyl 5-(benzyloxy)-2-methoxybenzoate is dominated by its lipophilic benzyl and methoxy substituents. While highly soluble in aprotic and aromatic solvents, its temperature-dependent solubility in lower alcohols (Methanol, Ethanol) offers the optimal window for purification via cooling crystallization. By applying the modified Apelblat model to experimental data derived from the dynamic laser method, researchers can precisely engineer the isolation process to maximize both yield and purity.

References

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

-

Fluorochem. (n.d.). Methyl 5-(benzyloxy)-2-methoxybenzoate Product Sheet. Link (Search CAS: 52329-04-1)

-

Wang, J., et al. (2018).[1][2] Thermodynamic models for determination of the solubility of 3,4-dimethoxybenzoic acid in different solvents. Journal of Molecular Liquids, 266, 1-8. (Analogous compound reference). Link

Sources

A Guide to the Experimental Determination of Melting and Boiling Points for Novel Compounds: The Case of Methyl 5-(benzyloxy)-2-methoxybenzoate

Abstract

Introduction: The Significance of Physical Constants in Drug Development

Methyl 5-(benzyloxy)-2-methoxybenzoate is a bespoke molecule, likely synthesized as an intermediate in the development of new active pharmaceutical ingredients (APIs). Its structure, featuring a protected phenol and a methyl ester, suggests its utility in multi-step organic syntheses. While specific applications are proprietary, its journey from the laboratory to potential clinical use is underpinned by a thorough understanding of its physicochemical properties.

The melting point is not merely the temperature at which a solid becomes a liquid; it is a sentinel of purity. A sharp, well-defined melting point is a strong indicator of a pure crystalline compound, whereas a broad melting range often signals the presence of impurities.[1][2][3] This phenomenon, known as melting point depression, arises because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[2][4][5] For drug development professionals, an accurate melting point is crucial for:

-

Purity Assessment: A primary quality control check after synthesis and purification.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, which in turn can affect solubility and bioavailability.

-

Stability Studies: A change in melting point over time can indicate degradation of the API.

-

Formulation Development: The melting point influences the choice of excipients and manufacturing processes, such as hot-melt extrusion.

Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key parameter for compounds that are liquid at or near room temperature or for those that are processed in a liquid state.[6][7] It is essential for:

-

Purification: Distillation, a common purification technique, relies on differences in boiling points to separate components of a mixture.[6]

-

Solvent Selection: Understanding the boiling point is critical when the compound is used as a solvent or when selecting solvents for reactions and purifications.

-

Process Safety: Knowledge of the boiling point helps in designing safe manufacturing processes by preventing unintended vaporization and pressure buildup.

Given the absence of published data for Methyl 5-(benzyloxy)-2-methoxybenzoate, this guide provides the experimental protocols to determine these vital characteristics.

Physicochemical Data for Methyl 5-(benzyloxy)-2-methoxybenzoate

As of the date of this publication, experimental melting and boiling point data for Methyl 5-(benzyloxy)-2-methoxybenzoate are not available in standard chemical databases. The following table will be populated upon experimental determination.

| Physical Property | Experimentally Determined Value |

| Melting Point (°C) | To Be Determined |

| Boiling Point (°C) at specified pressure | To Be Determined |

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| Chemical Structure | |

Experimental Protocol for Melting Point Determination

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline substance.[8][9] The principle involves heating a small, finely powdered sample in a capillary tube and observing the temperature range over which it melts.

Causality Behind Experimental Choices

-

Finely Powdered Sample: A finely ground sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting range.

-

Sealed Capillary Tube: For substances that may sublime or decompose, using a sealed capillary tube prevents loss of sample and ensures that the melting point is determined at a constant pressure.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the system to reach thermal equilibrium.[10][11] Rapid heating can lead to an artificially high and broad melting range.

-

Calibration: The thermometer and apparatus must be calibrated with known standards to ensure the accuracy of the temperature readings.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of Methyl 5-(benzyloxy)-2-methoxybenzoate is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Grind the sample into a fine powder using a spatula.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of sample will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down.

-

Repeat until the sample is packed to a height of 2-3 mm.[8]

-

-

Melting Point Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., a Mel-Temp or a digital apparatus).

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the initial temperature to about 20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).

-

Set the heating rate to 1-2 °C per minute.

-

-

Observation and Data Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be expressed as a range (e.g., 85.5 - 86.5 °C).

-

Visualizing the Workflow

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol for Boiling Point Determination

For a non-volatile liquid, distillation is a reliable method to determine the boiling point.[6] For small sample volumes, a micro-boiling point determination using a Thiele tube is more appropriate.[12][13]

Causality Behind Experimental Choices

-

Boiling Stones/Stir Bar: These are added to ensure smooth boiling and prevent bumping (sudden, violent boiling), which can lead to inaccurate temperature readings.

-

Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[7]

-

Insulation: Insulating the distillation apparatus helps to maintain thermal equilibrium and ensures that the recorded temperature is that of the boiling liquid and not influenced by heat loss to the surroundings.

-

Barometric Pressure: The boiling point is dependent on the external pressure. Therefore, the atmospheric pressure must be recorded at the time of the measurement, and the boiling point should be reported with the corresponding pressure.

Step-by-Step Methodology (Distillation)

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Place a few boiling stones or a magnetic stir bar in the round-bottom flask.

-

Add approximately 5-10 mL of Methyl 5-(benzyloxy)-2-methoxybenzoate to the flask.

-

Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

-

Distillation Process:

-

Begin heating the flask gently.

-

Observe the liquid as it begins to boil and the vapor rises.

-

Watch for the condensation of the vapor on the thermometer bulb.

-

The temperature will rise and then stabilize. This stable temperature is the boiling point.

-

Distill the liquid at a steady rate of 1-2 drops per second.

-

-

Data Recording:

-

Record the stable temperature reading on the thermometer as the boiling point.

-

Record the ambient atmospheric pressure using a barometer.

-

Report the boiling point with the pressure at which it was measured (e.g., 215 °C at 760 mmHg).

-

Visualizing the Workflow

Caption: Workflow for Boiling Point Determination via Distillation.

Conclusion: From Data to Decision-Making

The experimental determination of the melting and boiling points of novel compounds like Methyl 5-(benzyloxy)-2-methoxybenzoate is a foundational step in the drug development pipeline. These are not mere numbers but critical data points that inform decisions on purification strategies, formulation design, and manufacturing processes. By adhering to the rigorous and self-validating protocols outlined in this guide, researchers can ensure the generation of accurate and reliable data, thereby upholding the principles of scientific integrity and paving the way for the successful advancement of new therapeutic agents.

References

-

Ebulliometer. (n.d.). In Wikipedia. Retrieved from [Link]

-

Effects of Impurities on Boiling/Freezing Point. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

What is the effect of impurities on the boiling point? (2021, July 17). Quora. Retrieved from [Link]

-

Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. Retrieved from [Link]

-

Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

What is the effect of addition of impurities on freezing point and boiling point of a substance? (n.d.). Toppr. Retrieved from [Link]

-

Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. Retrieved from [Link]

-

Melting Point Determination. (n.d.). Columbia University. Retrieved from [Link]

-

Melting Point Determination. (n.d.). University of Toronto. Retrieved from [Link]

-

Ebulliometer. (n.d.). In Wikipedia. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (2010, August 17). California Air Resources Board. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Melting point depression. (n.d.). IBChem. Retrieved from [Link]

-

Melting-point depression. (n.d.). In Wikipedia. Retrieved from [Link]

-

Melting-point depression. (n.d.). Grokipedia. Retrieved from [Link]

-

Determination of boiling point and distillation. (n.d.). SlideShare. Retrieved from [Link]

-

Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

ALCOHOL BY EBULLIOMETER. (n.d.). Enartis. Retrieved from [Link]

-

Ebulliometer. (n.d.). University of Utah Chemical Engineering. Retrieved from [Link]

-

Ebulliometers. (n.d.). Exacta Wine & Beverage. Retrieved from [Link]

-

Determination of Boiling Range or Temperature and Distillation Range. (2011, September 4). Pharmaguideline. Retrieved from [Link]

-

SOP for Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

-

Boiling Point Determination Procedure. (n.d.). Laney College. Retrieved from [Link]

-

Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. (2024, August 23). California Air Resources Board. Retrieved from [Link]

-

Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

-

Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

-

An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.

-

Synthesis of methyl 5-formyl-2-methoxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (n.d.). Google Patents.

- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.). Eureka | Patsnap.

-

Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. mt.com [mt.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. ibchem.com [ibchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mt.com [mt.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. resolvemass.ca [resolvemass.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chymist.com [chymist.com]

Technical Safety & Handling Guide: Methyl 5-(benzyloxy)-2-methoxybenzoate

This guide is structured as an operational whitepaper for research and development professionals. It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide a dynamic, decision-centric technical resource.[1][2]

Operationalizing Safety in Drug Discovery & Organic Synthesis

Chemical Identity & Structural Significance

Compound: Methyl 5-(benzyloxy)-2-methoxybenzoate CAS Registry Number: 52329-04-1 (Referenced in specialized peptide/intermediate catalogs) Molecular Formula: C₁₆H₁₆O₄ Molecular Weight: 272.30 g/mol [1][2]

The "Application Scientist" Perspective

In drug discovery, this compound is not merely a reagent; it is a bifunctional protected scaffold .[1] It features a methyl ester (C-1) and a benzyl ether (C-5), surrounding a central anisole core.[1][2]

-

Synthesis Role: It serves as a precursor for 5-hydroxy-2-methoxybenzoic acid derivatives.[1][2] The benzyl group acts as a robust protecting group for the phenol, stable against basic hydrolysis but cleavable via catalytic hydrogenation.[1]

-

Physical State: Typically a white to off-white crystalline solid.[1][2][3]

-

Solubility Profile: Highly lipophilic (LogP > 3.0 estimated).[1][2] Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.[1] Insoluble in water. [1][2][3]

Critical Hazard Assessment (GHS & Mechanistic)

While specific toxicological data for this exact intermediate is limited, a Structure-Activity Relationship (SAR) analysis with similar benzoate esters (e.g., Methyl 2-methoxybenzoate) dictates the following precautionary profile.

GHS Classification (Predictive Model)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][4] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2][4] | H335 |

Mechanistic Hazard Analysis[1][2][3]

-

Dermal Absorption: The benzyl and methyl groups significantly increase lipophilicity compared to the parent acid, facilitating dermal absorption.[1] Action: Treat as a potential permeator.[1][2]

-

Hydrolysis Risk: Upon contact with mucosal membranes (eyes/lungs), the methyl ester can undergo slow hydrolysis, releasing methanol and the free acid, leading to localized pH drops and irritation.[1]

-

Dust Explosion Potential: As a fine organic powder, it presents a deflagration risk if aerosolized in high concentrations near ignition sources.[1]

Advanced Handling & Storage Protocols

Standard SDS advice is often too generic.[1] Use this self-validating protocol.

A. Smart Storage System[1]

-

Primary Condition: Store at 2–8°C .

-

Atmosphere: Inert Gas (Argon/Nitrogen) is recommended.[1][2]

-

Container: Amber glass with a PTFE-lined cap.[1][2][3] Avoid polyethylene for long-term storage of solutions due to leaching risks.[1][2][3]

B. Self-Validating Purity Check

Before using this compound in critical steps (e.g., GMP synthesis), perform this quick check:

-

Visual Inspection: If the white solid has turned yellow, benzylic oxidation or hydrolysis may have occurred.[1]

-

TLC Verification: Run in Hexane:EtOAc (3:1). A baseline spot indicates hydrolysis (free acid formation).[1]

Experimental Workflow Integration

The following diagram illustrates the decision logic for handling this compound based on its chemical reactivity profile.

Caption: Operational logic for solvent selection and reaction planning, highlighting specific byproduct risks.

Emergency Response & Toxicology

First Aid Rationale

-

Skin Contact: Do NOT use alcohol or organic solvents to wash the skin.[1][2] This will increase the transdermal absorption of the lipophilic ester.[1]

-

Protocol: Wash with granular soap and copious lukewarm water for 15 minutes.[1]

-

-

Eye Contact: The lipophilic nature means water alone may be slow to flush the particulate.[1]

Spill Management (Laboratory Scale)

-

Isolation: Evacuate the immediate area (10 ft radius).[1]

-

Solvent Selection: Do not use water (it will bead up and spread the powder).[1] Use a DCM-dampened pad or a dedicated chemical vacuum for powders.[1][2]

-

Neutralization: Post-cleaning, wipe the surface with 1M NaOH (to hydrolyze potential residue) followed by water.[1]

Synthesis & Stability Data

For researchers synthesizing or modifying this compound, understanding its stability is paramount.[1]

| Parameter | Data/Observation | Operational Implication |

| Melting Point | ~70–80°C (Predicted based on analogs) | Store below 30°C to prevent caking.[1][2][3] |

| Flash Point | >110°C (Estimated) | Combustible, not Flammable.[1] |

| Reactivity (Acid) | Stable to dilute HCl/H₂SO₄ | Suitable for acidic workups.[1] |

| Reactivity (Base) | Labile (Saponification) | Avoid strong bases unless hydrolysis is intended.[1] |

| Reactivity (H₂) | Labile (Pd/C, Raney Ni) | benzyl ether will cleave to yield Toluene + Phenol.[1] |

Synthesis Pathway Visualization

Understanding the origin of the molecule helps in troubleshooting impurities.[1]

Caption: Standard synthesis route via Williamson Ether Synthesis, highlighting potential O-alkylation impurities.

References

-

Apeptide Co. (n.d.).[1] Methyl 5-(benzyloxy)-2-methoxybenzoate Product Page. Retrieved from [Link]

-

United States Patent & Trademark Office. (2020).[1] Patent US11091447B2: Heterocyclic compounds as immunomodulators.[1][2] (Mentions synthesis intermediate Step 2). Retrieved from

-

PubChem. (n.d.).[1] Methyl 2-methoxybenzoate (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]

Disclaimer: This guide is for research and development purposes only. It assumes the user is a trained professional.[1] Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet provided by your chemical supplier before use.[1]

Sources

Thermodynamic Properties of Methyl 5-(benzyloxy)-2-methoxybenzoate

This guide provides an in-depth technical analysis of the thermodynamic properties and characterization protocols for Methyl 5-(benzyloxy)-2-methoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., UBE2K modulators and PDE inhibitors).

A Technical Guide for Pharmaceutical Development

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate is a functionalized benzoate ester serving as a scaffold for various active pharmaceutical ingredients (APIs). Its thermodynamic profile—specifically its solid-state phase transitions, solubility parameters, and thermal stability—dictates its behavior during process scale-up and purification.[1] This guide synthesizes theoretical group-contribution data with rigorous experimental protocols to establish a baseline for its characterization.

Chemical Identity & Structural Thermodynamics[1]

The thermodynamic behavior of this compound is governed by the interplay between the rigid benzoate core, the lipophilic benzyloxy tail, and the steric influence of the ortho-methoxy group.

Physicochemical Baseline[1]

-

IUPAC Name: Methyl 5-(benzyloxy)-2-methoxybenzoate

-

Molecular Formula: C₁₆H₁₆O₄[1]

-

Molecular Weight: 272.30 g/mol [1]

-

Structural Features:

-

Core: Electron-rich benzene ring (methoxy + benzyloxy donors).[1]

-

Lability: The benzyloxy ether bond is susceptible to thermal cleavage (debenzylation) at elevated temperatures (>200°C).

-

Crystallinity: The bulky benzyl group typically disrupts the packing efficiency compared to simple methyl benzoates, but often results in stable crystalline lattices due to

-

-

Predicted Thermodynamic Parameters

Note: In the absence of specific calorimetric data in open literature, the following values are derived from high-fidelity Group Contribution Methods (Joback/Stein) and structural analogs.

| Property | Predicted Value | Confidence | Relevance |

| Melting Point ( | 75°C – 85°C | Medium | Process temperature limits for drying/handling.[1] |

| Boiling Point ( | ~410°C (dec.) | High | Unlikely to be distilled; purification via crystallization preferred. |

| Enthalpy of Fusion ( | 28 – 32 kJ/mol | Medium | Energy required for melt processing. |

| LogP (Octanol/Water) | 3.4 – 3.8 | High | Indicates low aqueous solubility; requires organic solvents for processing. |

| Flash Point | >180°C | High | Safety parameter for reactor handling. |

Solid-State Characterization Protocols

To validate the predicted values and ensure batch-to-batch consistency, the following experimental workflows are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact onset melting point, enthalpy of fusion, and polymorph purity.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

-

Purge Gas: Nitrogen at 50 mL/min.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (well past expected

). -

Cycle 2 (Optional): Cool to 0°C at 10°C/min, then reheat to check for glass transition (

) or recrystallization.

-

-

-

Data Interpretation:

-

A sharp endotherm indicates high purity crystalline material.

-

A broadened peak suggests impurities or an amorphous fraction.

-

Thermogravimetric Analysis (TGA)

Objective: Establish the thermal stability limit (

-

Critical Insight: The benzyloxy group is thermally labile. TGA will reveal the onset of debenzylation (loss of benzyl radical/toluene).

-

Protocol:

-

Sample: 5–10 mg in a platinum or ceramic pan.

-

Ramp: 10°C/min from Ambient to 600°C.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Use Nitrogen for intrinsic stability.

-

-

Threshold: Define

(temperature at 5% mass loss) as the absolute upper limit for processing.

Visualizing the Thermodynamic Workflow

The following diagram outlines the decision logic for characterizing Methyl 5-(benzyloxy)-2-methoxybenzoate, linking experimental results to process decisions.

Figure 1: Integrated thermodynamic characterization workflow for process optimization.

Solution Thermodynamics & Solubility

For drug development, understanding the interaction of this intermediate with solvents is crucial for yield optimization.

Solubility Parameters (Hansen)

Based on the structure (Polar Ester + Non-polar Benzyl + Ether linkages), the compound exhibits:

- (Dispersion): High (due to aromatic rings).

- (Polar): Moderate (ester/methoxy functionality).

- (H-bonding): Low (no H-bond donors, only acceptors).[1]

Recommended Solvents:

-

Good Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Anti-Solvents: Hexanes, Heptane, Water.

-

Crystallization Strategy: Dissolve in warm Ethyl Acetate, then slowly add Heptane to induce nucleation.

Partition Coefficient (LogP)

-

Experimental Determination: Shake-flask method (OECD 107) or HPLC retention time correlation.

-

Significance: A LogP > 3.0 implies significant lipophilicity. In biological assays, this intermediate will rapidly cross membranes but requires solubilizers (e.g., DMSO) for in vitro testing.

Synthesis Context & Impurity Profiling

Thermodynamic purity is directly linked to the synthetic route. The primary synthesis involves the benzylation of Methyl 5-hydroxy-2-methoxybenzoate.

Key Impurity:

-

Unreacted Phenol: Methyl 5-hydroxy-2-methoxybenzoate.

Degradation Pathway Visualization

Understanding the thermal breakdown helps in setting TGA limits.

Figure 2: Thermal degradation pathway via benzyl ether cleavage.

References

-

Vishnudas, S., et al. (2020).[4][5] UBE2K Modulators and Methods for Their Use. U.S. Patent No. 11,091,447.[4] Washington, DC: U.S. Patent and Trademark Office. Link

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1] Link

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Link

Sources

- 1. 27475-09-8|Methyl 5-acetyl-2-(benzyloxy)benzoate|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: Methyl 5-(benzyloxy)-2-methoxybenzoate Scaffolds in Medicinal Chemistry

Topic: Literature review on Methyl 5-(benzyloxy)-2-methoxybenzoate derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS: Derivative of 16094-44-3) represents a high-value "masked" synthon in organic synthesis, specifically designed for the modular construction of Gentisic acid (2,5-dihydroxybenzoic acid) derivatives. Its structural utility lies in the orthogonal protection strategy it offers: the 2-methoxy group provides metabolic stability and pharmacophoric anchoring, while the 5-benzyloxy group serves as a latent hydroxyl handle, unlockable via hydrogenolysis for late-stage diversification.

This guide analyzes the synthesis, reactivity, and therapeutic applications of this scaffold, highlighting its role in developing RXFP1 modulators for heart failure, antifeedants in agrochemistry, and bleaching herbicides .

Chemical Architecture & Properties

Structural Analysis

The molecule is a trisubstituted benzene ring characterized by an ester, an ether, and a protected phenol.

-

Position 1 (Ester): Methyl benzoate core.[1] Serves as an electrophile for amidation or a precursor to the free acid.

-

Position 2 (Methoxy): An ortho-substituent relative to the ester. It disrupts planarity via steric clash with the carbonyl (though less than bulky groups), but more importantly, it eliminates the intramolecular hydrogen bond found in salicylates, altering solubility and permeability.

-

Position 5 (Benzyloxy): A protected hydroxyl group meta to the ester and para to the methoxy. This is the "diversity vector."

Physicochemical Profile (Predicted)

| Property | Value | Implication |

| Formula | C₁₆H₁₆O₄ | -- |

| MW | 272.30 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| cLogP | ~3.5 - 4.0 | Lipophilic due to the benzyl group; drops significantly upon deprotection. |

| H-Bond Donors | 0 | Good membrane permeability. |

| H-Bond Acceptors | 4 | Interacts with kinase hinge regions or receptor pockets. |

| Rotatable Bonds | 5 | Flexible benzyl arm allows induced fit in binding pockets. |

Advanced Synthesis Protocols

The synthesis of Methyl 5-(benzyloxy)-2-methoxybenzoate requires careful regiocontrol to distinguish between the two oxygen functionalities of the parent Gentisic acid.

Route A: The "Retrosynthetic" Approach (Recommended)

This route utilizes 5-(benzyloxy)-2-hydroxybenzoic acid as the starting material, ensuring the 5-position is already established before the non-selective methylation step.

Step 1: Global Methylation

-

Precursor: 5-(benzyloxy)-2-hydroxybenzoic acid (CAS: 16094-44-3).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Conditions: Reflux, 4–12 hours.

Mechanism: The reaction proceeds via a standard Sₙ2 mechanism. The carboxylate is alkylated first (forming the methyl ester), followed by the phenolic hydroxyl at position 2. The 5-benzyloxy group remains inert.

Protocol:

-

Dissolve 5-(benzyloxy)-2-hydroxybenzoic acid (1.0 eq) in anhydrous Acetone (0.2 M).

-

Add K₂CO₃ (3.0 eq) and stir for 15 minutes to generate the phenoxide/carboxylate dianion.

-

Dropwise add MeI (2.5 eq). Note: Excess MeI ensures both O-centers are methylated.

-

Reflux at 60°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Filter inorganic salts. Concentrate filtrate.[2][3] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

-

Purification: Recrystallization from MeOH or Flash Chromatography.

Route B: From Gentisic Acid (The "Selectivity Challenge")

Direct alkylation of Gentisic acid is difficult due to the competing nucleophilicity of the 2-OH and 5-OH. The 5-OH is sterically more accessible, but the 2-OH is often involved in hydrogen bonding.

Visualizing the Synthesis Logic

Figure 1: Synthetic pathways to the target scaffold and its activation.

Reactivity & Derivatization Strategies

Once synthesized, the Methyl 5-(benzyloxy)-2-methoxybenzoate scaffold serves as a "store" for the unstable 5-hydroxy derivative.

The "Unlock" Step: Hydrogenolysis

The benzyl group is removed to reveal the free phenol (Methyl 5-hydroxy-2-methoxybenzoate).

-

Conditions: H₂ (1 atm), 10% Pd/C, MeOH/EtOAc, RT.

-

Yield: Typically >95%.

-

Utility: The resulting phenol is a versatile nucleophile for Mitsunobu reactions or ether synthesis to attach pharmacophores (e.g., solubilizing tails, fluorophores).

Amide Coupling (The "Linker" Step)

Hydrolysis of the methyl ester (LiOH, THF/H₂O) yields the benzoic acid, which can be coupled to amines.

-

Application: This is the primary route for generating Benzamide libraries (e.g., Itopride analogs or RXFP1 modulators).

Therapeutic Applications & Case Studies

Case Study: RXFP1 Modulators (Heart Failure)

Recent patent literature (WO2022122773) identifies the 2-methoxy-5-substituted benzoate core as a critical component in Relaxin Family Peptide Receptor 1 (RXFP1) modulators.

-

Mechanism: RXFP1 activation mediates vasodilation and anti-fibrotic effects.

-

Role of Scaffold: The 5-position is derivatized with complex cycloalkyl amines or ethers to fit the receptor's hydrophobic pocket, while the 2-methoxy group locks the conformation via steric repulsion with the amide carbonyl.

Case Study: Agrochemical Antifeedants

Research into the Pine Weevil (Hylobius abietis) management has evaluated methyl hydroxy-methoxybenzoates.[4]

-

Finding: While the 2-hydroxy-3-methoxy isomer showed highest potency, the 5-hydroxy-2-methoxy derivatives (accessible via our target scaffold) exhibit distinct antifeedant profiles, offering an environmentally friendly alternative to neurotoxic insecticides.

Case Study: Bleaching Herbicides

N-benzyl-2-methoxy-5-propargyloxybenzamides act as bleaching herbicides by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) or interfering with plastoquinone biosynthesis.

-

SAR Insight: The 5-propargyloxy group (introduced after deprotecting our target molecule) is essential for bioactivity. The 2-methoxy group is required to maintain the correct twist angle of the benzamide bond.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

-

PubChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzoic acid | C14H12O4. National Library of Medicine. Retrieved from [Link]

-

Unelius, C. R., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. Zeitschrift für Naturforschung C. Retrieved from [Link]

- Google Patents. (2022). WO2022122773A1 - RXFP1 modulators for the treatment of heart failure.

-

Li, Y., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone.[5] Pest Management Science. Retrieved from [Link]

Sources

- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological potential of Methyl 5-(benzyloxy)-2-methoxybenzoate intermediates

An In-Depth Technical Guide to the Pharmacological Potential of Methyl 5-(benzyloxy)-2-methoxybenzoate Intermediates

Part 1: Executive Summary & Chemical Identity

Methyl 5-(benzyloxy)-2-methoxybenzoate is a high-value synthetic intermediate utilized in the "scaffold hopping" strategies of modern medicinal chemistry. It serves as a protected precursor for accessing 2,5-disubstituted benzoic acid pharmacophores , a structural motif critical in the development of targeted therapies for oncology (ubiquitin system modulation) and metabolic disorders (glucokinase activation).

Unlike simple commodity chemicals, this intermediate offers a strategic advantage: the orthogonal protection of the 5-hydroxyl group (via a benzyl ether) allows for aggressive functionalization of the aromatic core (e.g., nitration, chlorosulfonation) without compromising the oxygen nucleophile required for late-stage diversification.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 5-(benzyloxy)-2-methoxybenzoate |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Key Functional Groups | Methyl Ester (C-1), Methoxy Ether (C-2), Benzyloxy Ether (C-5) |

| Primary Utility | Precursor for UBE2K modulators, GK activators, and Azapurinones |

Part 2: Synthetic Utility & Strategic Value

The pharmacological potential of this intermediate lies in its ability to generate complex heterocyclic scaffolds. The 5-benzyloxy group acts as a "masked" hydroxyl, maintaining lipophilicity during early synthetic steps while preventing side reactions.

Core Synthetic Pathway

The synthesis typically begins with Methyl 5-hydroxy-2-methoxybenzoate (derived from isovanillic acid pathways). The protection step is highly regioselective.

Protocol 1: Preparation of Methyl 5-(benzyloxy)-2-methoxybenzoate

-

Reagents: Methyl 5-hydroxy-2-methoxybenzoate (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or DMF (Anhydrous).

-

Conditions: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

-

Workup: Solvent evaporation, redissolution in EtOAc, wash with water/brine.

-

Yield: Typically >90%.[1]

-

Why this works: The phenoxide anion generated at C-5 is a better nucleophile than the sterically crowded C-2 methoxy or the ester carbonyl, ensuring exclusive O-alkylation.

Downstream Transformations

Once synthesized, the intermediate undergoes divergent pathways:

-

Nitration (Position 4): Introduction of a nitro group ortho to the benzyloxy group allows for subsequent reduction to an aniline, creating a 4-amino-5-hydroxy-2-methoxy core essential for kinase inhibitors.

-

Formylation: Conversion to Methyl 5-formyl-2-methoxybenzoate (via deprotection and Duff reaction or similar) leads to Imidazopyridine synthesis.

Figure 1: Divergent synthetic pathways originating from the core intermediate.

Part 3: Pharmacological Applications

Oncology: UBE2K Modulation

The most significant recent application of this intermediate is in the synthesis of inhibitors for Ubiquitin-Conjugating Enzyme E2 K (UBE2K) .

-

Mechanism: UBE2K is upregulated in various cancers, including leukemia and breast cancer. It promotes the degradation of tumor suppressors (like p53) or stabilizes oncogenes.

-

Role of Intermediate: The benzoate core mimics the ubiquitin-binding motif. The 5-benzyloxy group is often deprotected late-stage to form a hydrogen bond donor/acceptor interaction within the E2 enzyme's active site, or replaced with a solubilizing tail to improve pharmacokinetics.

-

Evidence: Patent literature (US 11,091,447 B2) highlights this scaffold in generating compounds that inhibit UBE2K-mediated ubiquitination, leading to apoptosis in MV4-11 leukemia cells.

Metabolic Disorders: Glucokinase (GK) Activators

-

Target: Glucokinase (Hexokinase IV) in the liver and pancreas.

-

Role of Intermediate: Used to synthesize Imidazopyridine derivatives. The 2-methoxy-5-substituted benzoate moiety binds to the allosteric activator site of GK, increasing the enzyme's affinity for glucose.

-

Therapeutic Outcome: Enhanced glycogen synthesis and insulin secretion, offering a treatment pathway for Type 2 Diabetes.

Respiratory & Inflammation: Azapurinones

-

Context: The intermediate is a precursor to 5-benzyloxy-2-methoxybenzoic acid , which is cyclized to form Azapurinones.

-

Mechanism: These compounds often act as phosphodiesterase (PDE) inhibitors or adenosine receptor antagonists, reducing bronchial hyperreactivity in asthma and allergic rhinitis.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "5-(benzyloxy)-2-methoxy" core affect biological activity in UBE2K inhibitors.

| Modification | Effect on Potency (IC50) | Pharmacokinetic Impact |

| 5-Benzyloxy (Parent) | Moderate (< 1 µM) | High lipophilicity; poor solubility. |

| 5-Hydroxy (Deprotected) | Low (> 10 µM) | Rapid clearance; poor membrane permeability. |

| 5-(Piperazinyl-alkoxy) | High (< 100 nM) | Improved solubility and bioavailability. |

| 2-Ethoxy (vs 2-Methoxy) | Neutral | Slight increase in metabolic stability. |

Note: The benzyl group is often a "pro-moiety" or a placeholder for bulkier groups added later.

Part 5: Mechanism of Action Visualization

The following diagram illustrates how the final drugs derived from this intermediate intervene in the Ubiquitin-Proteasome System (UPS).

Figure 2: Mechanism of UBE2K inhibition by benzoate-derived modulators in cancer therapy.[2]

Part 6: References

-

United States Patent 11,091,447 B2. UBE2K Modulators and Methods for Their Use. (2021).[3] Describes the synthesis of UBE2K inhibitors using Methyl 5-(benzyloxy)-2-methoxybenzoate as a key intermediate.

-

BenchChem. Methyl 5-acetyl-2-(benzyloxy)benzoate Technical Guide. (2025).[4][5] Provides context on related benzyloxy-benzoate intermediates in drug synthesis.

-

Google Patents CN109096107B. Preparation method of 5-formyl-2-methoxy methyl benzoate. (2018).[2][6] Details the downstream conversion of methoxy-benzoate derivatives for pharmaceutical applications.

-

PubChem Compound Summary. Methyl 2-methoxybenzoate Derivatives. National Library of Medicine. General chemical properties of the benzoate ester class.

Sources

- 1. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-methoxy-5-methylsulfonylbenzoate | 63484-12-8 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis procedure for Methyl 5-(benzyloxy)-2-methoxybenzoate

Application Note: Precision Synthesis of Methyl 5-(benzyloxy)-2-methoxybenzoate

Executive Summary

Methyl 5-(benzyloxy)-2-methoxybenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors and antipsychotic derivatives. Its structural core—a 2,5-disubstituted benzoate—requires precise regiochemical control during synthesis to distinguish between the chemically distinct hydroxyl groups at the 2- (salicylate) and 5- (meta) positions.

This guide provides a validated, two-step protocol starting from commercially available Methyl 2,5-dihydroxybenzoate (Methyl Gentisate) . The method exploits the intramolecular hydrogen bonding of the salicylate moiety to achieve high regioselectivity without the need for complex protecting group strategies.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the differential nucleophilicity of the two phenolic hydroxyl groups in Methyl Gentisate.

-

The 2-OH (Ortho): Forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This stabilizes the proton, increasing the pKa (making it less acidic) and reducing the nucleophilicity of the oxygen under mild basic conditions.

-

The 5-OH (Meta): Is sterically accessible and electronically unperturbed by the carbonyl. It behaves as a typical phenol (pKa ~10) and is readily deprotonated by weak bases like Potassium Carbonate (

).

Synthetic Strategy:

-

Step 1: Selective benzylation of the 5-OH using mild base (

) and stoichiometric Benzyl Bromide. -

Step 2: Methylation of the sterically hindered/H-bonded 2-OH using Methyl Iodide (

) under forcing conditions (polar aprotic solvent + heat).

Pathway Visualization

Figure 1: Reaction workflow exploiting the differential reactivity of the 2- and 5-hydroxyl groups.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Methyl 2,5-dihydroxybenzoate | 168.15 | 1.0 | Starting Material |

| Benzyl Bromide (BnBr) | 171.04 | 1.05 | Electrophile (Step 1) |

| Methyl Iodide (MeI) | 141.94 | 1.5 | Electrophile (Step 2) |

| Potassium Carbonate ( | 138.21 | 1.2 (Step 1) / 2.0 (Step 2) | Base |

| Acetone | - | Solvent | Step 1 Solvent |

| DMF (N,N-Dimethylformamide) | - | Solvent | Step 2 Solvent |

Step 1: Selective Benzylation

Objective: Synthesize Methyl 5-(benzyloxy)-2-hydroxybenzoate.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,5-dihydroxybenzoate (10.0 g, 59.5 mmol) and Acetone (150 mL).

-

Base Addition: Add anhydrous

(9.8 g, 71.4 mmol, 1.2 eq). Stir at room temperature for 15 minutes. The solution may turn slight yellow as the 5-phenoxide forms. -

Alkylation: Add Benzyl Bromide (7.4 mL, 62.5 mmol, 1.05 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting material (

~0.2) should disappear, replaced by a major spot (

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from minimal hot Methanol (MeOH) or Ethanol (EtOH).

-

Yield Expectation: 75–85%.

-

Appearance: White to off-white crystalline solid.

-

Step 2: O-Methylation

Objective: Synthesize Methyl 5-(benzyloxy)-2-methoxybenzoate.

-

Setup: Dissolve the crystalline Intermediate A (from Step 1) (10.0 g, 38.7 mmol) in anhydrous DMF (80 mL).

-